molecular formula C20H26F3N3O3 B2727666 N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034589-31-4

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2727666
CAS RN: 2034589-31-4
M. Wt: 413.441
InChI Key: PMYJLGSUGODXKD-UHFFFAOYSA-N
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Description

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H26F3N3O3 and its molecular weight is 413.441. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Development

Compounds structurally related to "N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been the subject of studies aimed at understanding their interactions with biological receptors. For example, research into pyrazole derivatives as cannabinoid receptor antagonists has provided insights into the structural requirements for potent and selective antagonistic activity, which could be relevant for designing compounds targeting specific receptors (Lan et al., 1999).

Drug Design and Molecular Interaction

Investigations into the molecular interaction of antagonists with CB1 cannabinoid receptors have been conducted to understand the binding efficacy and conformational preferences of compounds similar to the one . This research can inform the design of new therapeutic agents by elucidating the key interactions between drug molecules and their targets (Shim et al., 2002).

Electrochemical Studies

Mannich bases bearing pyrazolone moiety, synthesized through reactions involving compounds with functionalities similar to the specified chemical, have been characterized by their electrochemical behavior. Such studies contribute to the understanding of the redox properties of novel compounds, which is crucial for their application in various fields including sensor development and drug design (Naik et al., 2013).

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O3/c21-20(22,23)15-2-1-3-16(12-15)25-19(28)18(27)24-13-14-4-8-26(9-5-14)17-6-10-29-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJLGSUGODXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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